4-Chloromethyl-2-methylquinoline hydrochloride is a chemical compound belonging to the quinoline family, characterized by its structural features and diverse applications in scientific research. Its molecular formula is , with a molecular weight of 228.11 g/mol. This compound is particularly noted for its chloromethyl group at the 4-position and a methyl group at the 2-position of the quinoline ring, which contribute to its unique chemical reactivity and biological activity.
4-Chloromethyl-2-methylquinoline hydrochloride falls under the category of organic compounds and specifically heterocyclic compounds, as it contains a nitrogen atom within its ring structure. It is also classified as a halogenated derivative due to the presence of chlorine.
The synthesis of 4-Chloromethyl-2-methylquinoline hydrochloride typically involves the chloromethylation of 2-methylquinoline. A common method includes:
The reaction conditions often require careful control of temperature and pressure to optimize yield and minimize by-products. The synthesis may involve:
The molecular structure of 4-Chloromethyl-2-methylquinoline hydrochloride can be represented as follows:
InChI=1S/C11H10ClN.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7H2,1H3;1HClC(Cc1c[nH]c2ccccc12)C(C)C4-Chloromethyl-2-methylquinoline hydrochloride participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-Chloromethyl-2-methylquinoline hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of various biological pathways.
Relevant data on these properties is essential for handling and application in laboratory settings.
4-Chloromethyl-2-methylquinoline hydrochloride has several significant applications:
These applications highlight the compound's versatility across different scientific disciplines, making it an important subject of study in chemical research.
Chloromethylation of the quinoline nucleus represents a critical step in accessing 4-chloromethyl-2-methylquinoline hydrochloride. Three primary methodologies dominate synthetic routes:
Table 1: Comparative Chloromethylation Methods
| Method | Reagents | Temperature | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | SOCl₂, PCl₅ | 25-80°C | 85-95 | Competing ring chlorination |
| Electrophilic | CH₂O/HCl, ZnCl₂ | 0-5°C | 70-80 | Polyalkylation |
| Reductive Chlorination | LiAlH₄ → SOCl₂ | -78°C → reflux | 60-75 | Multi-step inefficiency |
Lewis acids enhance chloromethylation efficiency by activating carbonyl or methylene intermediates:
Microfluidic reactors overcome batch limitations in exothermic chloromethylation:
Salt formation impacts crystallinity, stability, and downstream reactivity:
Table 2: Hydrochloride vs. Freebase Properties
| Property | Hydrochloride Salt | Freebase | Practical Implication |
|---|---|---|---|
| Solubility | High in H₂O (>500 mg/mL) | Low in H₂O (<50 mg/mL) | Facilitates aqueous reactions |
| Purification | Crystallization | Chromatography | Reduced process complexity |
| Nucleophilic Reactivity | Low (requires base) | High | Dictates coupling conditions |
| Storage Stability | >24 months at 25°C | <6 months at 25°C | Impacts shelf life |
The chloromethyl group serves as a versatile handle for molecular diversification:
Table 3: Key Derivatives and Their Synthetic Pathways
| Derivative | Reagents/Conditions | Application Target | Yield Range |
|---|---|---|---|
| 4-(Aminomethyl)-2-methylquinoline | RNH₂, K₂CO₃, DMF, 70°C | Antimicrobial agents | 75-92% |
| 4-(Aryl)-2-methylquinoline | ArB(OH)₂, Pd(dppf)Cl₂, MW 150°C | PDGF receptor inhibitors | 80-95% |
| 2,4-Dimethylquinoline | Pd/C, HCO₂NH₄, MeOH, 25°C | Anticancer scaffolds | 85-90% |
| Triazole conjugates | NaN₃ → CuSO₄/ascorbate, 25°C | Hybrid antimalarials | 70-88% |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5